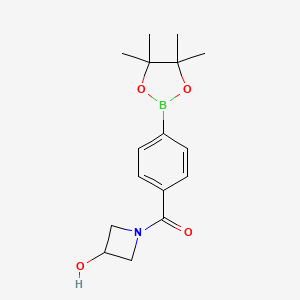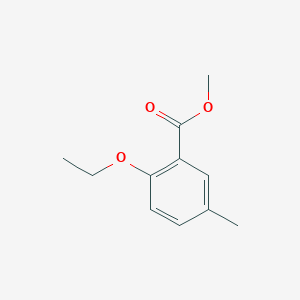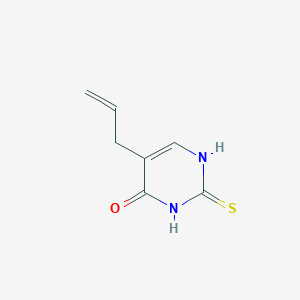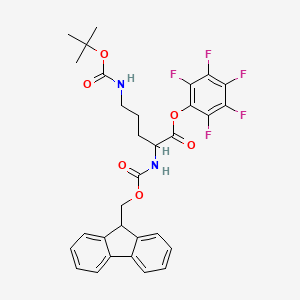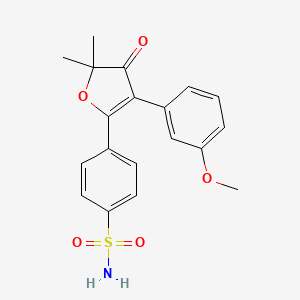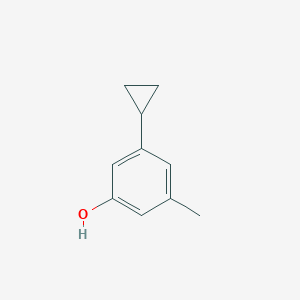![molecular formula C13H15ClN4O3 B13982324 3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-chloroimidazole: This can be achieved by reacting imidazole with a chlorinating agent such as thionyl chloride under reflux conditions.
Nitration of Phenol: The phenol derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Etherification: The nitrated phenol is then reacted with 4-chloroimidazole in the presence of a base such as potassium carbonate to form the ether linkage.
Amine Introduction: The final step involves the reaction of the etherified product with N-methylpropan-1-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the imidazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Pharmaceuticals: Potential use as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
作用机制
The mechanism of action of 3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the imidazole ring can interact with metal ions or other biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
4-chloroimidazole: Shares the imidazole ring but lacks the nitro and ether groups.
5-nitrophenol: Contains the nitro group but lacks the imidazole and amine functionalities.
N-methylpropan-1-amine: Contains the amine group but lacks the aromatic and nitro functionalities.
Uniqueness
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and development in multiple scientific fields.
属性
分子式 |
C13H15ClN4O3 |
|---|---|
分子量 |
310.73 g/mol |
IUPAC 名称 |
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H15ClN4O3/c1-15-5-2-6-21-12-7-10(18(19)20)3-4-11(12)17-8-13(14)16-9-17/h3-4,7-9,15H,2,5-6H2,1H3 |
InChI 键 |
QKTPDZFKDNXBIN-UHFFFAOYSA-N |
规范 SMILES |
CNCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
